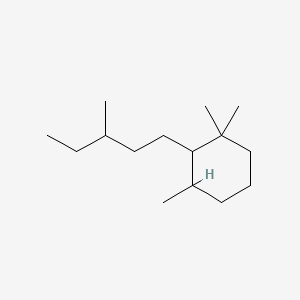
1,1,3-Trimethyl-2-(3-methylpentyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- is an organic compound with the molecular formula C15H30. It is a derivative of cyclohexane, characterized by the presence of three methyl groups and a 3-methylpentyl group attached to the cyclohexane ring. This compound is known for its stability and low toxicity, making it useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or other solid acids can be used to facilitate the alkylation reaction. The process is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize the production .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the compound.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives
Aplicaciones Científicas De Investigación
Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a model compound in studies of hydrophobic interactions.
Medicine: Explored for its potential use in drug delivery systems due to its stability and low toxicity.
Industry: Utilized as a solvent, intermediate in chemical synthesis, and in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation or substitution. In biological systems, its hydrophobic nature allows it to interact with lipid membranes and proteins, potentially affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, 1,2,3-trimethyl-: Another derivative of cyclohexane with three methyl groups attached at different positions.
Cyclohexane, 1,1,3-trimethyl-: A simpler derivative with only three methyl groups attached to the cyclohexane ring
Uniqueness
Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- is unique due to the presence of the 3-methylpentyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
54965-05-8 |
|---|---|
Fórmula molecular |
C15H30 |
Peso molecular |
210.40 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-2-(3-methylpentyl)cyclohexane |
InChI |
InChI=1S/C15H30/c1-6-12(2)9-10-14-13(3)8-7-11-15(14,4)5/h12-14H,6-11H2,1-5H3 |
Clave InChI |
UDBAOHWDISNFAQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCC1C(CCCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















